5-({[2-(2,4-dichlorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Description
The compound 5-({[2-(2,4-dichlorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one features a benzimidazolone core (1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one) substituted at the 5-position with a [2-(2,4-dichlorophenyl)ethyl]aminomethyl group.
Properties
Molecular Formula |
C18H19Cl2N3O |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
5-[[2-(2,4-dichlorophenyl)ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C18H19Cl2N3O/c1-22-16-6-3-12(9-17(16)23(2)18(22)24)11-21-8-7-13-4-5-14(19)10-15(13)20/h3-6,9-10,21H,7-8,11H2,1-2H3 |
InChI Key |
VEWCLADEMQEJQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCCC3=C(C=C(C=C3)Cl)Cl)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[2-(2,4-DICHLOROPHENYL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-({[2-(2,4-DICHLOROPHENYL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Commonly used to introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
5-({[2-(2,4-DICHLOROPHENYL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-({[2-(2,4-DICHLOROPHENYL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Benzimidazolone Derivatives
- 5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride (): This simpler analog lacks the dichlorophenyl and dimethyl groups. The absence of these substituents reduces lipophilicity (logP ~1.2 vs. ~3.5 for the target compound) and may limit membrane permeability .
- 5-Amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (): Substitution with an amino group at position 5 instead of the aminomethyl-dichlorophenyl chain results in lower molecular weight (MW = 177.2 g/mol vs.
Heterocyclic Core Replacements
- CHIR99021 ():
A pyrimidine-based GSK-3 inhibitor with a dichlorophenyl group and imidazole substituent. Unlike the benzimidazolone core, CHIR99021’s pyrimidine ring enhances π-stacking interactions in kinase binding pockets. Its IC₅₀ for GSK-3β is 10 nM, whereas the target compound’s activity remains uncharacterized .
Substituent Modifications
Dichlorophenyl-Containing Analogs
- 3-(2,4-Dichlorobenzyl)-4-hydroxy-1-[2-(1-naphthylamino)ethyl]-2(1H)-pyridinone (): Shares the 2,4-dichlorophenyl group but incorporates a pyridinone core. The hydroxy group introduces polarity, reducing logP (~2.8 vs. ~3.5 for the target compound) and possibly improving aqueous solubility .
- 1-[[5-(6,4'-Dinitrobiphenyl-3-yl)-2-furanylmethylene]-amino]-2,4-imidazolidinedione (): The nitro groups increase electron-withdrawing effects, contrasting with the electron-rich dichlorophenyl in the target compound. This may influence redox stability and metabolic pathways .
Ethylamino Linker Variations
- 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one (): Replaces the ethylamino linker with a benzyloxybenzyl group.
Biological Activity
5-({[2-(2,4-dichlorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activities, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C17H20Cl2N4O
- Molecular Weight : 357.27 g/mol
Biological Activity Overview
The biological activities of this compound are primarily evaluated through various in vitro and in vivo studies. The following sections summarize key findings regarding its anticancer activity and other pharmacological properties.
Anticancer Activity
Numerous studies have investigated the anticancer potential of benzimidazole derivatives, including this specific compound. The following table summarizes the IC50 values obtained from cytotoxicity assays against different cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 42.30 | |
| A549 (Lung Cancer) | 25.72 ± 3.95 | |
| U87 (Glioblastoma) | 45.2 |
The compound demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key cellular pathways involved in cancer proliferation and survival. In particular, studies have shown that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzimidazole core structure significantly influence biological activity. For instance:
- Substitution at the 2-position with a dichlorophenyl group enhances cytotoxicity.
- The presence of an ethylamino side chain is critical for maintaining activity against specific cancer cell lines.
Case Studies
Case Study 1: MCF Cell Line Apoptosis
A study examined the effects of this compound on MCF cell lines, revealing that it accelerates apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased rates of early and late apoptotic cells upon treatment with the compound .
Case Study 2: Tumor Growth Suppression in Mice
In vivo studies demonstrated that administration of the compound in tumor-bearing mice resulted in significant suppression of tumor growth compared to control groups, further supporting its potential as an effective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
